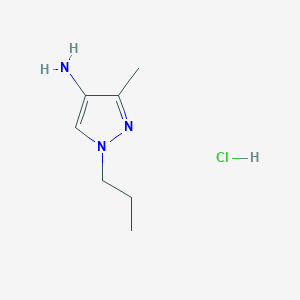

3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride

Overview

Description

3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular weight of 175.66 . It is a powder in physical form . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3.ClH/c1-3-4-10-5-7(8)6(2)9-10;/h5H,3-4,8H2,1-2H3;1H . This indicates the presence of a chlorine atom (Cl), a pyrazole ring, and various carbon ©, hydrogen (H), and nitrogen (N) atoms in the structure.Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 175.66 . The compound is stored at room temperature .Scientific Research Applications

1. Synthesis and Characterization

A study by Titi et al. (2020) explored the synthesis of various pyrazole derivatives, including 3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride. They investigated the structural identification of these compounds using techniques such as FT-IR, UV-visible, and proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The compounds showed potential biological activity against breast cancer and microbes (Titi et al., 2020).

2. Application in Antitumor, Antifungal, and Antibacterial Pharmacophore Sites

The same study by Titi et al. (2020) also highlighted the possible application of this compound in antitumor, antifungal, and antibacterial pharmacophore sites. This was determined through theoretical physical and chemical properties calculations, suggesting the compound's relevance in medicinal chemistry (Titi et al., 2020).

3. Use in Heterocyclic Chemistry

Research by Koyioni et al. (2014) demonstrated the reaction of 1H-pyrazol-5-amines, including this compound, with 4,5-dichloro-1,2,3-dithiazolium chloride. This study contributed to the understanding of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, highlighting the compound's importance in heterocyclic chemistry and its potential for generating new molecular structures (Koyioni et al., 2014).

4. Role in Corrosion Inhibition

A study by Herrag et al. (2007) investigated pyrazole derivatives, including this compound, as corrosion inhibitors for steel in hydrochloric acid. This research showed the compound's potential in industrial applications, particularly in reducing corrosion rates and offering protection to metal surfaces (Herrag et al., 2007).

5. Exploring Chemical Reactivity and Molecular Structure

Research by Szlachcic et al. (2020) involved analyzing the molecular structure of pyrazole derivatives, including this compound, through combined XRD and DFT studies. This study provided insights into the impact of intramolecular hydrogen bonding on the reductive cyclization process in these compounds, contributing to the understanding of their chemical reactivity and structure (Szlachcic et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively.

Mechanism of Action

Target of Action

It is known that pyrazole derivatives can interact with a variety of biological targets, depending on their specific chemical structure .

Mode of Action

Pyrazole derivatives are known to exhibit diverse pharmacological effects, which are largely dependent on their specific interactions with biological targets .

Result of Action

Some pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .

Properties

IUPAC Name |

3-methyl-1-propylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-3-4-10-5-7(8)6(2)9-10;/h5H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRLBXACCDFJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B3089622.png)

![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)

![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)

![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)